molecular formula C7H6BrNO2Zn B14891090 (6-(Methoxycarbonyl)pyridin-2-yl)Zinc bromide

(6-(Methoxycarbonyl)pyridin-2-yl)Zinc bromide

Cat. No.: B14891090
M. Wt: 281.4 g/mol
InChI Key: UISRGWTUPLODEX-UHFFFAOYSA-M
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Description

(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. It is often employed in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide typically involves the reaction of 6-(Methoxycarbonyl)pyridine with zinc bromide in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

6-(Methoxycarbonyl)pyridine+ZnBr2(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide\text{6-(Methoxycarbonyl)pyridine} + \text{ZnBr}_2 \rightarrow \text{this compound} 6-(Methoxycarbonyl)pyridine+ZnBr2​→(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester.

    Negishi Coupling: This reaction uses a palladium or nickel catalyst and an organohalide.

Major Products

The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It aids in the development of biologically active compounds.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • (6-(Methoxycarbonyl)pyridin-2-yl)zinc chloride
  • (6-(Methoxycarbonyl)pyridin-2-yl)zinc iodide
  • (6-(Methoxycarbonyl)pyridin-2-yl)zinc fluoride

Uniqueness

Compared to its analogs, (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a variety of synthetic applications. Its bromide counterpart is often preferred due to its optimal reactivity in cross-coupling reactions, providing higher yields and selectivity.

Properties

Molecular Formula

C7H6BrNO2Zn

Molecular Weight

281.4 g/mol

IUPAC Name

bromozinc(1+);methyl 2H-pyridin-2-ide-6-carboxylate

InChI

InChI=1S/C7H6NO2.BrH.Zn/c1-10-7(9)6-4-2-3-5-8-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

UISRGWTUPLODEX-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C[C-]=N1.[Zn+]Br

Origin of Product

United States

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